molecular formula C18H13NO4 B2725609 Naphthalen-2-yl 3-methyl-4-nitrobenzoate CAS No. 313250-81-6

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

Cat. No.: B2725609
CAS No.: 313250-81-6
M. Wt: 307.305
InChI Key: KRBUGZCJOKKRBW-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoate derivatives. It is a crystalline solid with a yellow color and a molar mass of 315.3 g/mol. This compound is often used in various fields of scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of Naphthalen-2-yl 3-methyl-4-nitrobenzoate involves a reaction between 2-naphthol and 4-nitro-3-methylbenzoyl chloride. The process typically involves the use of a base catalyst such as sodium bicarbonate or pyridine. The reaction produces a yellow solid which is then purified by recrystallization. Industrial production methods are similar, often involving large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Naphthalen-2-yl 3-methyl-4-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalen-2-yl 3-methyl-4-nitrobenzoate has numerous applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various organic compounds and potential drug candidates.

    Drug Design: The compound is used in the design and development of new therapeutic agents, particularly in the field of cancer research and antiviral drugs.

    Chemical Biology: It serves as a reference compound in analytical chemistry and is used in various biochemical assays.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Naphthalen-2-yl 3-methyl-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Naphthalen-2-yl 3-methyl-4-nitrobenzoate can be compared with other similar compounds such as:

    Naphthalen-2-yl 4-nitrobenzoate: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

    2-Naphthyl 4-nitrobenzoate: Another similar compound with slight structural variations that affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.

Properties

IUPAC Name

naphthalen-2-yl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBUGZCJOKKRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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